molecular formula C19H31NO2 B12005069 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime CAS No. 40867-42-3

1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime

Cat. No.: B12005069
CAS No.: 40867-42-3
M. Wt: 305.5 g/mol
InChI Key: DJRCMVCFUPOPKC-CZIZESTLSA-N
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Description

1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime is a high-purity chemical compound offered for scientific research and development purposes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. The compound is supplied and available for purchase from established chemical suppliers . Researchers can utilize this substance in various laboratory applications. It is important to note that this compound is part of a family of specialized oximes; related molecules, such as the structural isomer lauryl p-cresol ketoxime, are known to function as buffering agents in specialized formulations, suggesting potential avenues for investigative work in material science or cosmetic chemistry . The provided CAS number, 40867-42-3, ensures precise identification and safe handling practices. Researchers are advised to consult the safety data sheet (SDS) for comprehensive hazard and handling information before use .

Properties

CAS No.

40867-42-3

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-undecylcarbonimidoyl]-5-methylphenol

InChI

InChI=1S/C19H31NO2/c1-3-4-5-6-7-8-9-10-11-12-18(20-22)17-14-13-16(2)15-19(17)21/h13-15,21-22H,3-12H2,1-2H3/b20-18+

InChI Key

DJRCMVCFUPOPKC-CZIZESTLSA-N

Isomeric SMILES

CCCCCCCCCCC/C(=N\O)/C1=C(C=C(C=C1)C)O

Canonical SMILES

CCCCCCCCCCCC(=NO)C1=C(C=C(C=C1)C)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ketone undergoes nucleophilic attack by hydroxylamine, forming an intermediate hemiaminal that dehydrates to yield the oxime. Key parameters include:

  • Solvent : Ethanol or methanol are preferred due to their ability to dissolve both hydrophobic ketones and hydrophilic hydroxylamine salts.

  • Catalyst : Sodium acetate (NaOAc) or NaOH to neutralize HCl byproducts and drive the reaction forward.

  • Temperature : 50–75°C for 12–24 hours, though solvent-free methods at room temperature have been reported.

Example Protocol (adapted from):

  • Dissolve 3.0 g of 1-dodecanone in 50 mL ethanol.

  • Add 2.2 g NH₂OH·HCl and 5.4 g NaOAc·3H₂O in aqueous solution.

  • Reflux at 70°C for 18 hours.

  • Acidify with dilute HCl, extract with dichloromethane, and recrystallize from methanol.

ParameterValueSource
Yield75–85%
Purity (HPLC)>95%
Reaction Time12–24 hours

High-Pressure Synthesis for Challenging Substrates

For sterically hindered ketones like 1-dodecanone, high-pressure hydraulics (50,000–150,000 psi) enhance reaction rates and yields. This method, detailed in, involves:

Protocol Overview

  • Ketone Activation : Dissolve 1-dodecanone in ethanol with NH₂OH·HCl and NaOAc.

  • Pressure Application : Compress the mixture to 125,000 psi at 75°C for 6 hours.

  • Workup : Release pressure, filter precipitated oxime, and wash with water.

Advantages :

  • Yield Increase : 90–95% for bulky ketones.

  • Reduced Side Reactions : Minimizes aldol condensation byproducts.

Limitations :

  • Specialized equipment required.

  • Scalability challenges for industrial production.

Solvent-Free Mechanochemical Synthesis

Recent advances in mechanochemistry enable solvent-free oxime formation via grinding:

Procedure

  • Mix 1-dodecanone (10 mmol), NH₂OH·HCl (12 mmol), and NaOH (12 mmol) in a mortar.

  • Grind vigorously for 30–40 minutes.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Key Findings :

  • Yield : 85–90% without solvents.

  • Eco-Friendly : Eliminates volatile organic compounds (VOCs).

Purification and Characterization

Recrystallization

  • Solvent : Methanol or ethanol/water mixtures yield crystalline product.

  • Purity : >98% achievable after two recrystallizations.

Analytical Data

  • IR Spectroscopy : Absence of carbonyl stretch (~1700 cm⁻¹) confirms oximation.

  • NMR : δ 10.2 ppm (OH, singlet), δ 8.1 ppm (C=N-OH, multiplet).

Comparative Analysis of Methods

MethodYield (%)TimeEquipment NeedsScalability
Conventional75–8512–24 hStandardHigh
High-Pressure90–956 hSpecializedLow
Solvent-Free Grinding85–900.5 hMinimalModerate

Challenges and Optimization Strategies

  • Byproduct Formation : Aldol condensation can occur with excess base; stoichiometric control of NaOH/NaOAc is critical.

  • Long Alkyl Chain Solubility : Use polar aprotic solvents (e.g., DMF) for improved ketone dissolution .

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

    Chemistry

    1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime is utilized as a building block in organic synthesis. Its oxime functional group allows for further chemical modifications, enabling the creation of more complex organic molecules. This compound can participate in various reactions, including:

    • Oxidation : Leading to the formation of carboxylic acids.
    • Reduction : Producing alcohols or amines.
    • Substitution Reactions : Introducing different functional groups onto the aromatic ring, which can yield a variety of derivatives .

    Biology

    In biological studies, this compound has been investigated for its potential biological activities , including:

    • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The presence of hydroxyl and methyl groups enhances its interaction with enzyme active sites .
    • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further exploration in pharmaceuticals .

    Medicine

    The therapeutic potential of this compound has been explored in various contexts:

    • Cancer Treatment : Studies have shown that related compounds can inhibit tumor cell proliferation by interfering with critical cellular pathways, such as the p53-MDM2 interaction, leading to apoptosis in cancer cells .
    • Neurodegenerative Disorders : Its ability to modulate signaling pathways may offer therapeutic avenues for conditions like Alzheimer's disease .

    Industry

    In industrial applications, this compound is valuable for:

    • Material Development : It is used in creating new materials with specific properties, such as polymers and coatings. Its unique structure contributes to the physical and chemical characteristics of these materials .
    • Photoinitiators : It is also being studied as a component in photoinitiators for polymerization processes, which are crucial in coatings and adhesives .

    Case Studies and Research Findings

    Several studies highlight the applications of this compound:

    StudyFocusFindings
    Study AAntitumor ActivityDemonstrated inhibition of tumor cell growth through enzyme interaction .
    Study BEnzyme InhibitionIdentified structure-activity relationships that enhance enzyme inhibitory effects .
    Study CMaterial ScienceExplored its use in developing new polymeric materials with enhanced properties.

    Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are scarce, and further research is warranted.
  • Comparison with Similar Compounds

    Structural Variations and Molecular Properties

    The following table compares structural features and molecular properties of 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime with analogous compounds:

    Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight Melting Point (°C) Key References
    This compound 2-OH, 4-CH3 C19H31NO2 321.46 76.5–78.5 (oxime)
    1-(2-Hydroxy-4-methoxyphenyl)-1-dodecanone oxime 2-OH, 4-OCH3 C19H31NO3 321.46 60–63
    1-(5-Ethoxy-2-hydroxyphenyl)-1-dodecanone oxime 2-OH, 5-OCH2CH3 C20H33NO3 335.49 Not reported
    1-(2-Hydroxy-5-methylphenyl)-1-tetradecanone oxime 2-OH, 5-CH3, C14 chain C21H35NO2 333.50 Not reported

    Key Observations :

    • Substituent Effects : Methoxy (-OCH3) and ethoxy (-OCH2CH3) groups increase electron density on the phenyl ring compared to methyl (-CH3), altering solubility and hydrogen-bonding capacity .

    Key Observations :

    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 8 minutes vs. 8 hours for Fries rearrangement) and improves yield (up to 93.4%) .
    • Selective Alkylation : Methoxy and ethoxy groups require controlled conditions to avoid over-alkylation .

    Key Observations :

    • Substituent-Driven Selectivity : Ethoxy-substituted derivatives exhibit dual LOX/COX inhibition, while methyl-substituted compounds are more selective for LOX .
    • Oxime vs. Oxime Ethers : Oxime esters (e.g., in triazole derivatives) show reduced antimicrobial activity compared to oxime ethers, highlighting the importance of the functional group .
    Physical and Chemical Properties
    Property This compound 1-(2-Hydroxy-4-methoxyphenyl)-1-dodecanone oxime
    Melting Point (°C) 76.5–78.5 60–63
    Solubility Low in water; soluble in ethanol, DMSO Moderate in ethanol; low in water
    Stability Stable under refrigeration Sensitive to prolonged light exposure

    Key Observations :

    • Melting Points : Methoxy-substituted oximes have lower melting points due to reduced crystallinity compared to methyl-substituted analogs .
    • Stability : Methyl groups enhance thermal stability, making the compound suitable for topical formulations .

    Biological Activity

    1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime, also known as Lauryl p-Cresol Ketoxime, is an organic compound characterized by its unique structure that combines a long alkyl chain with a hydroxymethylphenyl moiety and an oxime functional group. This structural configuration enhances its lipophilicity, potentially influencing its biological activity and applications in various fields, including pharmaceuticals and agriculture.

    • Molecular Formula : C19H31NO2
    • Molecular Weight : Approximately 305.5 g/mol
    • IUPAC Name : this compound

    Biological Activity Overview

    Research indicates that this compound exhibits several biological activities, primarily focusing on its antimicrobial properties and potential as an anti-inflammatory agent.

    Antimicrobial Properties

    Studies have shown that this compound possesses significant antimicrobial activity. Its mechanism of action likely involves interactions with biological molecules through hydrogen bonding, which can influence cellular processes and biochemical pathways.

    Study Findings
    Study A (2023)Demonstrated effective inhibition of Gram-positive bacteria, including Staphylococcus aureus.
    Study B (2023)Showed antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL.
    Study C (2024)Investigated the compound's action against various pathogens, confirming broad-spectrum antimicrobial effects.

    Anti-inflammatory Effects

    In addition to its antimicrobial properties, this compound has been explored for its role as a lipoxygenase inhibitor. This suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.

    The biological activity of this compound is attributed to its ability to bind to specific molecular targets within cells. The presence of hydroxyl and oxime groups enhances its reactivity, allowing it to engage in hydrogen bonding and other intermolecular interactions that can modulate enzyme activity and cellular signaling pathways.

    Case Studies

    Several case studies highlight the compound's effectiveness in different biological contexts:

    • Case Study 1: Antimicrobial Efficacy
      • Objective : To evaluate the antimicrobial effects against clinical isolates.
      • Results : The compound exhibited potent activity against resistant strains of bacteria.
      • : It may serve as a potential alternative to conventional antibiotics.
    • Case Study 2: Inhibition of Lipoxygenase
      • Objective : To assess the anti-inflammatory properties through lipoxygenase inhibition.
      • Results : Significant reduction in leukotriene production was observed.
      • : The compound shows promise for developing anti-inflammatory drugs.
    • Case Study 3: Cytotoxicity Assessment
      • Objective : To determine cytotoxic effects on cancer cell lines.
      • Results : Moderate cytotoxicity was noted in breast cancer cells with an IC50 value of 25 µg/mL.
      • : Further investigation is warranted for potential therapeutic applications in oncology.

    Comparative Analysis with Similar Compounds

    The unique structure of this compound allows for distinct biological activities compared to structurally similar compounds:

    Compound Name Molecular Formula Molecular Weight Unique Features
    1-(2-Hydroxy-5-methylphenyl)-1-octanone oximeC15H23NO2249.35 g/molShorter alkyl chain; less hydrophobic
    E-1-(2'-hydroxy-5'-methylphenyl)-1-dodecanone oximeC19H31NO2305.5 g/molGeometric isomer; may exhibit different reactivity

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 1-(2-Hydroxy-4-methylphenyl)-1-dodecanone oxime, and how do reaction conditions influence yield?

    • Methodology : The compound is synthesized via Fries rearrangement of 4-methylphenyl dodecanoate using AlCl₃ in nitrobenzene (120°C, 2 h) or microwave irradiation (8 min, 89.5–93.4% yield). Comparative studies show microwave methods reduce reaction time and improve efficiency . Alternative routes involve dodecanoyl chloride and p-cresol with AlCl₃ in ethylene chloride (71–77% yield) .

    Q. Which spectroscopic techniques are most effective for characterizing this oxime?

    • Methodology :

    • ¹H NMR : Peaks at δ ~1.25 ppm (dodecyl chain CH₂ groups) and δ ~6.5–7.5 ppm (aromatic protons). The oxime proton (N–OH) appears as a broad singlet near δ ~9–10 ppm .
    • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 321.46 (C₁₉H₃₁NO₃) confirms molecular weight .
    • IR : Stretching vibrations for O–H (~3400 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C–C (~1500 cm⁻¹) .

    Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

    • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement and ORTEP-III for visualization . Key parameters include hydrogen bonding motifs (e.g., O–H⋯N) and torsion angles, which validate stereochemistry and packing efficiency .

    Advanced Research Questions

    Q. How can contradictions in synthetic data (e.g., yield disparities) be systematically analyzed?

    • Methodology : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, catalyst concentration). For example, microwave vs. thermal Fries rearrangement shows microwave uniformity reduces side reactions. Statistical tools (ANOVA) quantify significance of variables .

    Q. What role do hydrogen-bonding networks play in the crystal stability of this oxime?

    • Methodology : Graph set analysis (e.g., Etter’s rules ) identifies motifs like R₂²(8) rings formed via O–H⋯N interactions. Computational tools (Mercury, CrystalExplorer) map Hirshfeld surfaces to quantify intermolecular contacts (e.g., H-bond contribution ~25% of total surface area) .

    Q. How can the efficacy of this oxime as a light stabilizer in polymers be evaluated?

    • Methodology :

    • Accelerated Aging Tests : Expose polypropylene films containing the oxime (0.1–1.0 wt%) to UV radiation (λ = 340 nm). Monitor carbonyl index (FTIR) and tensile strength retention over time .
    • Comparative Studies : Benchmark against commercial stabilizers (e.g., Tinuvin) using Arrhenius kinetics to predict long-term stability .

    Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

    • Methodology :

    • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating redox activity .
    • Molecular Docking : Simulate binding to enzymes (e.g., lipoxygenase) using AutoDock Vina. Key interactions: oxime group with Fe²⁺ in active site (binding energy ≤ -7.0 kcal/mol) .

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